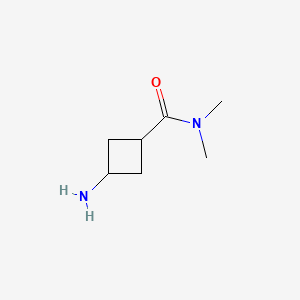
cis-3-Amino-N,N-dimethylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-3-Amino-N,N-dimethylcyclobutanecarboxamide: is an organic compound with the molecular formula C₇H₁₄N₂O. It is a cyclobutane derivative featuring an amino group and a dimethylcarboxamide group. This compound is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with dimethylamine in the presence of a reducing agent to form the desired product. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
Chemistry: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is used as a building block in organic synthesis. It is employed in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the effects of cyclobutane derivatives on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its pharmacological properties and its ability to interact with specific molecular targets in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
作用機序
The mechanism of action of cis-3-Amino-N,N-dimethylcyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
- cis-3-Amino-N,N-dimethylcyclohexanecarboxamide
- trans-3-Amino-N,N-dimethylcyclobutanecarboxamide
- cis-4-Amino-N,N-dimethylcyclohexanecarboxamide
Comparison: cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is unique due to its specific cyclobutane ring structure and the spatial arrangement of its functional groups. Compared to its cyclohexane analogs, it exhibits different reactivity and biological activity due to the ring strain and conformational differences. The cis/trans isomerism also plays a crucial role in determining the compound’s properties and interactions.
生物活性
Cis-3-Amino-N,N-dimethylcyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound may not be extensively documented, related compounds such as amino analogues of thymidine have been synthesized through complex methodologies involving several steps to ensure high yields and purity. For instance, the synthesis of 3',5'-diamino-3',5'-dideoxythymidine was achieved via a nine-step process, which serves as a reference for similar synthetic approaches for cis-3-amino derivatives .
The mechanism by which this compound may exert its effects could involve interactions with nucleic acid synthesis pathways. Compounds that mimic nucleosides often interfere with DNA or RNA polymerases, leading to inhibition of viral replication or cancer cell proliferation. This is particularly relevant in the context of antiviral drug development, where structural modifications can enhance efficacy against specific viral targets.
Case Studies
While specific case studies focusing exclusively on this compound are sparse, related research provides valuable insights:
- Thymidine Analogues : Studies on thymidine analogues have shown varying degrees of biological activity. The potent antiviral activity observed in some analogues suggests that modifications at key positions can lead to enhanced therapeutic profiles.
- Cell Line Studies : The evaluation of compounds in murine cell lines has been a common approach to assess biological activity. The findings from these studies indicate that structural modifications can significantly impact the efficacy of compounds against cancer cells.
Data Table: Biological Activity Overview
特性
IUPAC Name |
3-amino-N,N-dimethylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-9(2)7(10)5-3-6(8)4-5/h5-6H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONIESYKKCIPEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC(C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














